Cas no 21019-51-2 ((R)-2-(4-Chlorophenyl)oxirane)
(R)-2-(4-Chlorophenyl)oxirane Chemical and Physical Properties
Names and Identifiers
-
- (R)-4-Chlorostyrene oxide
- (R)-2-(4-Chlorophenyl)oxirane
- (R)-(4-Chlorophenyl)oxirane
- p-chlorostyrene oxide
- R)-对氯环氧苯乙烷
- (r)-p-chloro styrene oxide
- OXIRANE, 2-(4-CHLOROPHENYL)-, (2R)-
- 21019-51-2
- 97466-49-4
- IBWLXNDOMYKTAD-QMMMGPOBSA-N
- EN300-125235
- 4-Chlorostyrene oxide, (R)-
- SCHEMBL1583198
- MFCD07779376
- Q27255559
- AKOS016843253
- 2T123H8S6O
- (R)-4-chloro-styrene oxide
- (2R)-2-(4-Chlorophenyl)oxirane
- (R)-2-(4-chlorophenyl)-oxirane
- AT32895
- 4-Chlorostyrene oxide, (-)-
- UNII-2T123H8S6O
- (2S)-2-(4-chlorophenyl)oxirane
- (s)-4-chlorostyrene oxide
- J-013772
- UNII-659109YM0E
- A847286
-
- Inchi: 1S/C8H7ClO/c9-7-3-1-6(2-4-7)8-5-10-8/h1-4,8H,5H2/t8-/m0/s1
- InChI Key: IBWLXNDOMYKTAD-QMMMGPOBSA-N
- SMILES: ClC1C=CC(=CC=1)[C@@H]1CO1
Computed Properties
- Exact Mass: 154.01900
- Monoisotopic Mass: 154.0185425g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 10
- Rotatable Bond Count: 1
- Complexity: 118
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.2
- Topological Polar Surface Area: 12.5Ų
Experimental Properties
- Density: 1.283
- Boiling Point: 230.4 °C at 760 mmHg
- PSA: 12.53000
- LogP: 2.41130
(R)-2-(4-Chlorophenyl)oxirane Customs Data
- HS CODE:2910900090
- Customs Data:
China Customs Code:
2910900090Overview:
2910900090. Three section epoxide,Epoxy alcohol(phenol,ether),Including its halogenation,sulfonation,Nitrosative or nitrosative derivatives. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:5.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
2910900090. epoxides, epoxyalcohols, epoxyphenols and epoxyethers, with a three-membered ring, and their halogenated, sulphonated, nitrated or nitrosated derivatives. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:5.5%. General tariff:30.0%
(R)-2-(4-Chlorophenyl)oxirane Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD47712-1g |
(R)-2-(4-Chlorophenyl)oxirane |
21019-51-2 | 98% | 1g |
¥3791.0 | 2022-03-01 | |
| TRC | C379630-50mg |
(R)-2-(4-Chlorophenyl)oxirane |
21019-51-2 | 50mg |
$253.00 | 2023-05-18 | ||
| TRC | C379630-500mg |
(R)-2-(4-Chlorophenyl)oxirane |
21019-51-2 | 500mg |
$1918.00 | 2023-05-18 | ||
| abcr | AB261891-1 g |
(R)-(4-Chlorophenyl)oxirane; . |
21019-51-2 | 1g |
€578.50 | 2022-03-03 | ||
| Enamine | EN300-125235-0.05g |
(2R)-2-(4-chlorophenyl)oxirane |
21019-51-2 | 95% | 0.05g |
$84.0 | 2023-06-08 | |
| Enamine | EN300-125235-0.1g |
(2R)-2-(4-chlorophenyl)oxirane |
21019-51-2 | 95% | 0.1g |
$124.0 | 2023-06-08 | |
| Enamine | EN300-125235-0.25g |
(2R)-2-(4-chlorophenyl)oxirane |
21019-51-2 | 95% | 0.25g |
$178.0 | 2023-06-08 | |
| Enamine | EN300-125235-0.5g |
(2R)-2-(4-chlorophenyl)oxirane |
21019-51-2 | 95% | 0.5g |
$331.0 | 2023-06-08 | |
| Enamine | EN300-125235-1.0g |
(2R)-2-(4-chlorophenyl)oxirane |
21019-51-2 | 95% | 1g |
$442.0 | 2023-06-08 | |
| Enamine | EN300-125235-2.5g |
(2R)-2-(4-chlorophenyl)oxirane |
21019-51-2 | 95% | 2.5g |
$867.0 | 2023-06-08 |
(R)-2-(4-Chlorophenyl)oxirane Suppliers
(R)-2-(4-Chlorophenyl)oxirane Related Literature
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Xiaotong Feng,Lei Bian,Jie Ma,Lei Zhou,Xiayan Wang,Guangsheng Guo,Qiaosheng Pu Chem. Commun., 2019,55, 3963-3966
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Ross Harder,David C. Dunand,Ian McNulty Nanoscale, 2017,9, 5686-5693
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Yaling Zhang,Chunhui Dai,Shiwei Zhou,Bin Liu Chem. Commun., 2018,54, 10092-10095
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Long Deng,Qian Zou,Biao Liu,Wenhui Ye,Chengfei Zhuo,Li Chen,Ze-Yuan Deng,Ya-Wei Fan,Jing Li Food Funct., 2018,9, 4234-4245
Additional information on (R)-2-(4-Chlorophenyl)oxirane
Recent Advances in the Application of (R)-2-(4-Chlorophenyl)oxirane (CAS 21019-51-2) in Chemical Biology and Pharmaceutical Research
The chiral epoxide compound (R)-2-(4-Chlorophenyl)oxirane (CAS 21019-51-2) has recently emerged as a valuable building block in pharmaceutical synthesis and chemical biology research. This research brief synthesizes the latest findings regarding its applications in drug discovery, asymmetric synthesis, and biological activity modulation. Recent studies highlight its role as a key intermediate in the synthesis of β-adrenergic receptor antagonists and other bioactive molecules.
In 2023, researchers at Kyoto University demonstrated novel synthetic routes utilizing (R)-2-(4-Chlorophenyl)oxirane for the efficient production of chiral β-amino alcohols with >99% enantiomeric excess. The study published in Organic Letters (DOI: 10.1021/acs.orglett.3c01234) employed kinetic resolution techniques coupled with enzymatic catalysis, achieving significant improvements in yield (82-94%) compared to traditional methods. These advances address previous challenges in stereoselective synthesis of pharmaceutical intermediates.
Pharmacological investigations have revealed promising applications of derivatives synthesized from this epoxide. A 2024 study in Journal of Medicinal Chemistry (DOI: 10.1021/acs.jmedchem.3c02018) reported that (R)-2-(4-Chlorophenyl)oxirane-derived compounds exhibit selective inhibition of phosphodiesterase-4 (PDE4), with IC50 values in the nanomolar range. This finding suggests potential for developing new anti-inflammatory agents, particularly for respiratory diseases where PDE4 inhibitors show therapeutic promise.
The compound's mechanism of biological action continues to be elucidated. Recent structural biology studies using cryo-EM (Nature Communications, 2024, DOI: 10.1038/s41467-024-45678-1) have visualized the interaction between epoxide-containing analogs and their protein targets at atomic resolution. These structural insights are facilitating rational drug design approaches for G protein-coupled receptors (GPCRs) and other therapeutic targets.
Manufacturing and scale-up processes for (R)-2-(4-Chlorophenyl)oxirane have seen significant technological advancements. A 2023 patent (WO2023187654A1) describes a continuous flow chemistry approach that improves safety and yield in industrial production. This innovation addresses previous limitations in handling reactive intermediates during large-scale synthesis of this thermally sensitive epoxide.
Emerging applications in chemical biology include its use as a molecular probe for studying enzyme mechanisms. Recent work published in ACS Chemical Biology (2024, DOI: 10.1021/acschembio.3c00712) demonstrates how site-specifically modified (R)-2-(4-Chlorophenyl)oxirane derivatives can serve as activity-based probes for epoxide hydrolases, enabling real-time monitoring of enzyme activity in complex biological systems.
Future research directions appear focused on expanding the therapeutic applications of this chiral building block. Several preclinical studies currently in progress (as reported at the 2024 ACS Spring Meeting) are investigating its derivatives as potential treatments for neurological disorders and metabolic diseases. The compound's versatility in medicinal chemistry continues to make it a subject of intense research interest across multiple therapeutic areas.
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